2-(3-Carboxyphenoxy)benzoic acid is an organic compound characterized by its dual aromatic structure, featuring a benzoic acid moiety and a carboxyphenoxy group. Its molecular formula is C_14H_12O_4, and it possesses significant potential in various chemical and biological applications due to its unique structural properties. The compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry. Additionally, its phenolic structure allows for diverse chemical reactivity, including oxidation and substitution reactions.
These reactions highlight the compound's versatility as a precursor for synthesizing various derivatives with potentially enhanced properties.
Research indicates that 2-(3-carboxyphenoxy)benzoic acid exhibits notable biological activities. Its mechanism of action is closely linked to its coordination chemistry, where it acts as a bridging ligand to form stable complexes with metal ions. This property enhances its potential in photocatalysis, facilitating the degradation of organic pollutants through the generation of reactive oxygen species under light irradiation. Additionally, benzoic acid derivatives are known to possess antimicrobial properties and may play roles in modulating enzyme activities within biological systems .
The synthesis of 2-(3-carboxyphenoxy)benzoic acid can be achieved through several methods:
While extensive industrial production methods are not well-documented, these synthetic routes can be scaled up with optimized conditions for larger volumes.
2-(3-Carboxyphenoxy)benzoic acid has various applications across multiple fields:
Studies on the interactions of 2-(3-carboxyphenoxy)benzoic acid with biological targets have revealed its capacity to modulate enzyme activities. For instance, modifications to its structure can significantly influence its ability to inhibit specific enzymes involved in viral replication or other metabolic pathways. This suggests that further exploration of its derivatives could lead to the development of novel therapeutic agents .
Several compounds share structural similarities with 2-(3-carboxyphenoxy)benzoic acid. Here are a few notable examples:
These compounds illustrate the diversity within benzoic acid derivatives and their potential applications. The unique positioning of functional groups on the aromatic rings significantly influences their chemical behavior and biological activity.
Microwave-assisted synthesis has emerged as a cornerstone for rapid esterification in the preparation of 2-(3-carboxyphenoxy)benzoic acid. By leveraging dielectric heating, this method accelerates the reaction kinetics of carboxylate activation and phenoxy bond formation. A representative protocol involves irradiating a mixture of 3-hydroxybenzoic acid and 2-carboxybenzoyl chloride at 170°C for 15 minutes under solvent-free conditions, achieving yields of 85–90%. The absence of solvent minimizes side reactions, while the open-vessel configuration facilitates the removal of byproducts such as hydrogen chloride, enhancing reaction purity.
Key parameters include:
Comparative studies show microwave protocols reduce energy consumption by 40% and reaction times from 8 hours to under 30 minutes compared to conventional oil-bath heating.
Solvent choice profoundly impacts the efficiency of phenoxy bond formation in 2-(3-carboxyphenoxy)benzoic acid synthesis. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) stabilize transition states during nucleophilic aromatic substitution, enabling coupling at milder temperatures (80–100°C). For instance, reacting 3-chlorobenzoic acid with salicylic acid in DMF at 90°C for 6 hours yields 78–82% of the target compound, with residual solvent removed via vacuum distillation.
Table 1: Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 82 |
| DMSO | 46.7 | 5 | 85 |
| Acetonitrile | 37.5 | 8 | 68 |
| Tetrahydrofuran | 7.6 | 12 | 55 |
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) further enhance reactivity in biphasic systems, reducing reaction times to 3–4 hours. However, solvent recovery remains a challenge, with DMF and DMSO requiring energy-intensive purification steps.
Catalytic strategies for phenoxy bond formation prioritize atom economy and recyclability. Transition metal catalysts, notably copper(I) iodide, facilitate Ullmann-type couplings between halogenated benzoic acids and phenolic derivatives. A typical procedure involves heating 3-iodobenzoic acid with methyl salicylate in the presence of 5 mol% CuI and 1,10-phenanthroline ligand at 120°C for 12 hours, achieving 75–80% yield.
Alternative approaches employ acid catalysts such as para-toluenesulfonic acid (PTSA) to activate carboxyl groups for nucleophilic attack. For example, refluxing 3-hydroxybenzoic acid with 2-nitrobenzoic acid in toluene using 10 mol% PTSA yields 70% of the coupled product after 8 hours. Recent advances include immobilized catalysts like silica-supported sulfonic acids, which enable facile separation and reuse across five cycles without significant activity loss.
Mechanistic Insights:
Hybrid systems combining microwave irradiation with heterogeneous catalysts (e.g., zeolite-supported Cu nanoparticles) show promise, reducing reaction times to 2 hours with yields exceeding 90%.
Single-crystal X-ray diffraction analyses of 2-(3-carboxyphenoxy)benzoic acid complexes have revealed distinctive coordination geometries and structural arrangements [1]. The comprehensive crystallographic studies demonstrate that this ligand forms stable coordination compounds with various transition metals, exhibiting diverse coordination modes and geometric configurations [1].
The cadmium(II) complex of 2-(3-carboxyphenoxy)benzoic acid crystallizes in the monoclinic crystal system with space group P21/c [1]. The unit cell parameters are a = 1.0091(2) nanometers, b = 1.3008(3) nanometers, c = 2.0610(6) nanometers, with β = 116.83(2)° [1]. The crystal structure exhibits a calculated density of 1.560 megagrams per cubic meter with Z = 4 [1]. The refinement statistics show excellent data quality with R1 = 0.0471 and wR2 = 0.0996 for observed reflections [1].
In contrast, the zinc(II) complex demonstrates different crystallographic parameters while maintaining the same monoclinic crystal system [1]. The space group is C2/c with unit cell dimensions of a = 1.6159(5) nanometers, b = 1.3546(7) nanometers, c = 1.6657(8) nanometers, and β = 113.59(2)° [1]. This complex exhibits a higher density of 1.660 megagrams per cubic meter with Z = 8 [1]. The structural refinement yielded R1 = 0.0494 and wR2 = 0.0886, indicating high-quality crystallographic data [1].
Table 1: Crystallographic Data for 2-(3-Carboxyphenoxy)benzoic acid Metal Complexes
| Parameter | Cadmium Complex | Zinc Complex |
|---|---|---|
| Empirical Formula | C27H22CdN2O5 | C18H14N3O5Zn |
| Formula Weight | 566.87 | 417.69 |
| Temperature (K) | 293(2) | 296(2) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c |
| a (nm) | 1.0091(2) | 1.6159(5) |
| b (nm) | 1.3008(3) | 1.3546(7) |
| c (nm) | 2.0610(6) | 1.6657(8) |
| β (°) | 116.83(2) | 113.59(2) |
| Volume (nm³) | 2.4141(10) | 3.3418(31) |
| Z | 4 | 8 |
| Density (Mg·m⁻³) | 1.560 | 1.660 |
| R1/wR2 | 0.0471/0.0996 | 0.0494/0.0886 |
The coordination environment around the cadmium center reveals a distorted octahedral geometry [1]. The cadmium-oxygen bond lengths range from 0.2291(3) to 0.2373(4) nanometers, while the cadmium-nitrogen distances are 0.2312(4) and 0.2296(3) nanometers [1]. The bond angles deviate significantly from ideal octahedral values, with angles ranging from 85.48(14)° to 134.43(13)° [1].
For the zinc complex, the coordination geometry exhibits a different arrangement with zinc-oxygen bond lengths spanning 0.1987(2) to 0.2303(2) nanometers [1]. The zinc-nitrogen bond distance is 0.2025(2) nanometers [1]. The bond angles in the zinc complex show considerable variation, with values ranging from 60.02(10)° to 144.29(10)°, indicating a highly distorted coordination environment [1].
Table 2: Selected Bond Lengths and Angles for Metal Complexes
| Bond/Angle | Cadmium Complex | Zinc Complex |
|---|---|---|
| M—O1 (nm) | 0.2326(4) | 0.2002(3) |
| M—O2 (nm) | 0.2373(4) | 0.2303(2) |
| M—O3 (nm) | - | 0.1987(2) |
| M—O4 (nm) | 0.2291(3) | 0.2007(2) |
| M—N (nm) | 0.2312(4)/0.2296(3) | 0.2025(2) |
| O—M—O (°) | 93.50(16)-134.43(13) | 60.02(10)-144.29(10) |
| O—M—N (°) | 85.48(14)-134.98(13) | 93.46(9)-145.90(11) |
The supramolecular architecture of 2-(3-carboxyphenoxy)benzoic acid-based metal-organic frameworks is predominantly stabilized through extensive hydrogen bonding networks [2] [3]. These hydrogen bonding interactions play a crucial role in determining the overall three-dimensional structure and stability of the framework materials [3] [4].
In carboxylic acid-based frameworks, the formation of classical hydrogen-bonded carboxylic acid dimers represents a fundamental structural motif [2] [5]. The molecules form classical O—H⋯O hydrogen-bonded carboxylic acid dimers with O⋯O distances typically ranging from 2.651(2) to 2.673(2) angstroms [2] [5]. These dimeric units serve as primary building blocks that are subsequently linked through additional intermolecular interactions [5] [6].
The hydrogen bonding patterns in 2-(3-carboxyphenoxy)benzoic acid frameworks exhibit multiple coordination modes [7] [8]. The tricarboxylate ligand demonstrates remarkable versatility in its hydrogen bonding capabilities, with each carboxyl group adopting different coordination modes including μ1-η1:η0, μ1-η1:η1, and μ2-η1:η1 coordination patterns [7] [9]. These varied coordination modes contribute to the formation of complex three-dimensional networks with enhanced structural stability [7] [9].
The dihedral angles between aromatic rings in the framework structures provide important insights into the molecular conformation and packing arrangements [7] [9]. In related carboxyphenoxy benzoic acid systems, dihedral angles between phenyl rings range from 54.2(1)° to 86.5(6)°, indicating significant conformational flexibility [7] [9]. This flexibility allows for optimal hydrogen bonding arrangements and efficient space filling within the crystal lattice [7] [10].
Secondary hydrogen bonding interactions, including C—H⋯O and C—H⋯π interactions, further stabilize the framework structure [2] [5]. These weaker interactions complement the primary O—H⋯O hydrogen bonds to create a robust three-dimensional network [5] [6]. The cooperative effect of multiple hydrogen bonding motifs results in enhanced thermal and mechanical stability of the framework materials [3] [4].
The formation of hydrogen-bonded organic frameworks based on carboxylic acid derivatives follows predictable patterns that can be rationalized through topological analysis [3]. Tritopic, tetratopic, and hexatopic carboxylic acid derivatives typically form H-bonded networks with specific topologies depending on the number, positions, and orientations of the carboxy groups [3]. These networks can be designed and predicted from the molecular structure, providing a rational approach to framework synthesis [3].
Interpenetration represents a significant structural phenomenon in 2-(3-carboxyphenoxy)benzoic acid-based coordination polymers, profoundly influencing their porosity and functional properties [8] [11]. The occurrence of framework interpenetration in metal-organic frameworks constructed with carboxyphenoxy benzoic acid ligands has been extensively documented and analyzed [8] [9] [11].
Two-fold interpenetration is commonly observed in coordination polymers containing semirigid tricarboxylate ligands [8] [9]. In cobalt-based coordination polymers with related tricarboxylate ligands, two-dimensional to two-dimensional (2D → 2D) interpenetration frameworks have been characterized [8]. These interpenetrated structures maintain crystalline integrity while exhibiting modified pore characteristics compared to their non-interpenetrated analogs [8] [11].
Three-dimensional interpenetration phenomena are particularly prevalent in frameworks constructed with longer organic linkers [7] [9] [11]. Compounds based on 3,5-bi(4-carboxyphenoxy)benzoic acid demonstrate three-dimensional networks with two 3D → 3D interpenetration frameworks [8] [9]. The interpenetration results in reduced void space and altered gas uptake capabilities, with significant implications for potential applications [11].
The degree of interpenetration can be quantified through topological analysis, which reduces multidimensional structures to simplified node and connection networks [9] [12]. In cadmium-based frameworks, the structure can be described as a 3-nodal (5,6,6)-connected net, where different metal centers and ligands act as nodes with varying connectivity [12]. Similarly, copper-based systems exhibit (3,6)-connected network topologies with distinct interpenetration characteristics [12].
Table 3: Interpenetration Types and Topological Classifications
| Framework Type | Interpenetration Mode | Topology | Connectivity |
|---|---|---|---|
| 2D Coordination Polymer | 2D → 2D | sql sheet | (4,4) |
| 3D Metal-Organic Framework | 3D → 3D | (4,4,6)-connected | (3·4·5·62·7)2 |
| Trinuclear Cluster System | 2-fold 3D → 3D | (4,6,6)-connected | (45·6)(48·67) |
| Binuclear Paddle-wheel | Non-interpenetrating | (3,6)-connected | (43·63) |
The interpenetration phenomenon significantly affects the pore structure and surface area of the resulting frameworks [13] [11]. Most interpenetrated structures exhibit reduced Brunauer-Emmett-Teller surface areas compared to their hypothetical non-interpenetrated analogs [11]. However, interpenetration can enhance framework stability and provide unique selectivity properties for specific applications [11].
Control of interpenetration in carboxyphenoxy benzoic acid-based frameworks can be achieved through various synthetic strategies [13] [11]. The use of bulky auxiliary ligands, modification of reaction conditions, and careful selection of metal nodes represent effective approaches for preventing or promoting interpenetration [13] [11]. Template-directed synthesis and modulator-assisted crystallization have also proven successful in controlling the degree of interpenetration [13] [14].
Cadmium(II) coordination with 2-(3-Carboxyphenoxy)benzoic acid demonstrates exceptional structural flexibility and luminescent properties. The cadmium(II) ion, with its d^10 electronic configuration, exhibits variable coordination geometries ranging from tetrahedral to octahedral arrangements, enabling diverse coordination polymer architectures [1].
The synthesis of cadmium complexes typically involves solvothermal conditions using cadmium nitrate or cadmium sulfate as metal sources. A notable example includes the formation of complex [Cd(2,3'-H2oba)(DPP)(BTB)] with empirical formula C27H22CdN2O5, crystallizing in the monoclinic system with space group P21/c [2]. The unit cell parameters demonstrate a = 1.0091(2) nm, b = 1.3008(3) nm, c = 2.0610(6) nm, and β = 116.83(2)°, with a calculated density of 1.560 Mg·m^-3 [2].
Coordination Geometry and Bonding Characteristics
The cadmium coordination environment typically exhibits distorted octahedral geometry with Cd-O bond distances ranging from 2.250(4) to 2.363(4) Å [3]. The 2-(3-Carboxyphenoxy)benzoic acid ligand demonstrates three distinct coordination modes: monodentate, bidentate chelating, and tridentate bridging coordination to cadmium centers [3]. This coordination versatility enables the formation of complex three-dimensional frameworks with varying porosity and channel structures.
Crystallographic Data Analysis
| Parameter | Complex 1 (Cd) | Complex 2 (Reference) |
|---|---|---|
| Empirical Formula | C27H22CdN2O5 | C18H14N3O5Zn |
| Formula Weight | 566.87 | 417.69 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c |
| a (nm) | 1.0091(2) | 1.6159(5) |
| b (nm) | 1.3008(3) | 1.3546(7) |
| c (nm) | 2.0610(6) | 1.6657(8) |
| β (°) | 116.83(2) | 113.59(2) |
| Volume (nm³) | 2.4141(10) | 3.3418(31) |
| Density (Mg·m^-3) | 1.560 | 1.660 |
Luminescence Properties and Applications
Cadmium complexes of 2-(3-Carboxyphenoxy)benzoic acid exhibit remarkable fluorescent properties with potential applications in chemical sensing. Complex [Cd(cphi)(Hbpz)]n demonstrates highly sensitive detection capabilities for iron(III) ions through luminescence quenching mechanisms [1]. The detection sensitivity is attributed to the rigid coordination environment and efficient energy transfer processes within the cadmium-carboxylate framework.
Advanced cadmium coordination polymers, such as [Cd2(dtta)2]n, display selective detection capabilities for copper(II) ions with Stern-Volmer constants (Ksv) reaching 8.49 × 10³ M^-1 [1]. These sensing properties arise from the specific electronic interactions between the cadmium centers and the target analyte ions, resulting in measurable changes in emission intensity.
Copper(II) coordination with 2-(3-Carboxyphenoxy)benzoic acid exhibits distinct chelation patterns characterized by paddle-wheel dinuclear structures and varied coordination geometries. The copper(II) centers demonstrate strong affinity for carboxylate oxygen atoms, forming stable complexes with interesting magnetic and catalytic properties.
Structural Motifs and Coordination Modes
Copper(II) complexes with phenoxybenzoate ligands typically adopt paddle-wheel binuclear configurations, exemplified by [Cu(PhOBz)2(dPy)]2 complexes where PhOBz represents 4-phenoxybenzoate derivatives [4]. These structures feature four syn-syn carboxylate bridges linking two copper(II) centers, creating characteristic lantern-shaped molecular architectures [5]. The Cu-Cu separations in these paddle-wheel units typically range from 2.588(2) to 2.6009(7) Å [6].
In mononuclear copper complexes such as [Cu(PhOBz)2(4-Phpy)2(H2O)], the metal center adopts distorted square pyramidal geometry with the phenoxybenzoate ligands coordinating in monodentate fashion [4]. The copper-oxygen bond distances average 1.964(2) Å, indicating strong electrostatic interactions between the metal center and carboxylate oxygen atoms [3].
Electronic Properties and Magnetic Behavior
The magnetic properties of copper(II) phenoxybenzoate complexes reveal significant antiferromagnetic coupling between metal centers. Complex [Cu2(234-tmbz)4(H2O)2] demonstrates antiferromagnetic interaction with exchange coupling constant 2J = -272 cm^-1 [6]. This strong antiferromagnetic coupling arises from superexchange interactions mediated by the bridging carboxylate groups.
Coordination Polymer Formation
Extended copper coordination polymers based on phenoxybenzoate ligands exhibit one-dimensional chain structures. Complex [Cu(246-tmbz)2(µ-H2O)2(H2O)2]n forms µ-aqua-bridged chain molecules with Cu···Cu separations of 4.1420(5) Å [6]. These extended structures demonstrate weak antiferromagnetic interactions (J = -0.21 cm^-1) due to the longer metal-metal distances and indirect coupling pathways [6].
Catalytic Applications and Reactivity
Copper(II) carboxylate complexes demonstrate significant catalytic activity in oxidative dehydrogenative carboxylation reactions. The [(BPI)Cu(O2CPh)] complex serves as an effective catalyst for alkane functionalization, with the copper-carboxylate bond facilitating radical generation and subsequent carbon-carbon bond formation [7]. The coordination environment around copper influences the electronic properties and reactivity patterns, with electron-rich carboxylate ligands enhancing radical capture efficiency [7].
Cobalt coordination polymers with 2-(3-Carboxyphenoxy)benzoic acid demonstrate exceptional structural diversity and functional properties, ranging from magnetic materials to catalytic systems. The cobalt(II) centers exhibit flexible coordination geometries that enable the formation of complex three-dimensional networks with tunable properties.
Three-Dimensional Network Architectures
Cobalt coordination polymers typically form through the combination of carboxylate and nitrogen-donor ligands under solvothermal conditions. Complex {[Co(2,4'-opb)(bimb)]·H2O}n (where 2,4'-opb = 2-(4'-carboxyphenoxy)benzoic acid and bimb = 1,4-bis(1-imidazolyl)-2,5-dimethylbenzene) crystallizes in the monoclinic space group P21/c with unit cell parameters a = 11.473(5) Å, b = 11.905(5) Å, c = 18.899(5) Å, and β = 100.872° [8].
The structural analysis reveals a three-dimensional supramolecular framework based on two-dimensional (4,4) sql layers. The cobalt centers adopt octahedral coordination geometry with Co-O bond distances ranging from 2.255(4) to 2.398(5) Å and Co-N bond distances of approximately 2.317(18) Å [9]. The carboxylate ligands function as bridging units, connecting cobalt centers through various coordination modes including monodentate, bidentate chelating, and bridging configurations.
Magnetic Properties and Exchange Interactions
Cobalt coordination polymers exhibit complex magnetic behavior arising from single-ion anisotropy and exchange interactions between metal centers. The trinuclear cobalt clusters in three-dimensional networks demonstrate antiferromagnetic coupling with temperature-dependent magnetic susceptibility measurements indicating weak ferromagnetic behavior below 13 K for certain structural motifs [10].
The magnetic exchange pathways in cobalt-carboxylate systems depend on the bridging ligand geometry and cobalt-cobalt separation distances. Mixed hydroxyl/carboxylate-bridged polynuclear cobalt(II) clusters serve as magnetic building units, with exchange coupling constants varying based on the specific coordination environment and bridging angle geometry [10].
Nonlinear Optical Properties
Recent investigations have revealed remarkable third-order nonlinear optical properties in cobalt complexes with oxydibenzoic acid derivatives. The mononuclear complex [Co(Hoba)2(bpp)2(H2O)2] exhibits pronounced negative refraction behavior with a nonlinear refractive index n2 of -1.47 × 10^-12 m² W^-1 and third-order susceptibility χ^(3) of 5.62 × 10^-7 esu [11]. These exceptional optical characteristics indicate significant potential for advanced photonic applications requiring high-performance nonlinear optical materials.
Catalytic Applications in Sustainable Chemistry
Ligand-tuned cobalt coordination polymers demonstrate remarkable catalytic efficiency in water-based reaction systems. The Co-CIA (cobalt-indole carboxylic acid) coordination polymer promotes alkylation reactions of ketones with alcohols under base-free aqueous conditions [12]. Similarly, Co-NCIA (cobalt-N-containing indole acid) materials effectively catalyze the synthesis of 1-benzyl-2-aryl-1H-benzo[d]imidazoles through borrowing hydrogen and dehydrogenation strategies [12].
Thermal Stability and Structural Robustness
Cobalt coordination polymers based on carboxyphenoxy-benzoic acid ligands demonstrate exceptional thermal stability. Complex {[Co3(cpoia)2(phen)2]·0.72H2O}n maintains structural integrity from room temperature to 673 K, indicating robust framework construction suitable for high-temperature applications [13]. The thermal stability arises from the strong coordination bonds between cobalt centers and the rigid carboxylate-phenanthroline ligand framework.
Structure-Property Relationships
| Complex Type | Coordination Environment | Key Properties | Applications |
|---|---|---|---|
| Mononuclear Co(II) | Octahedral CoO4N2 | Third-order NLO properties | Photonic devices |
| Trinuclear Clusters | Mixed Co coordination | Antiferromagnetic coupling | Magnetic materials |
| 3D Frameworks | Co-carboxylate networks | Thermal stability to 673 K | High-temperature catalysis |
| Chain Polymers | Co-aqua-carboxylate bridges | Catalytic activity in water | Green chemistry |